molecular formula C11H16N4 B11893764 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine

2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine

Cat. No.: B11893764
M. Wt: 204.27 g/mol
InChI Key: LRPRBPDQVDRYBR-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often found in compounds with therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The imidazo[4,5-b]pyridine core is known to interact with proteins and nucleic acids, influencing processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-methyl-1-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-amine

InChI

InChI=1S/C11H16N4/c1-7(2)9(12)11-14-8-5-4-6-13-10(8)15(11)3/h4-7,9H,12H2,1-3H3

InChI Key

LRPRBPDQVDRYBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1C)N=CC=C2)N

Origin of Product

United States

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